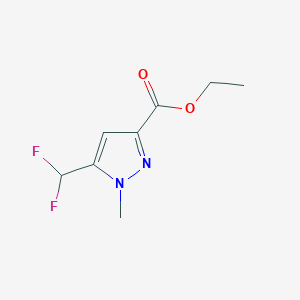![molecular formula C9H14O2 B1404560 Spiro[2.5]octane-5-carboxylic acid CAS No. 1314390-66-3](/img/structure/B1404560.png)
Spiro[2.5]octane-5-carboxylic acid
Übersicht
Beschreibung
Spiro[2.5]octane-5-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It is a useful organic synthesis intermediate . The name “spiro” comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of Spiro[2.5]octane-5-carboxylic acid involves several steps . It starts with a conventional industrial raw material 1,3-cyclohexanedione, which reacts with methanol through the catalysis of concentrated sulfuric acid to obtain 3-methoxy-cyclohexenone. This is then cyclized with an ethyl Grignard reagent in the presence of Lewis acid to obtain 5-methoxyspiro [2.5]oct-4-ene. In the presence of p-toluenesulfonic acid, 5-methoxyspiro [2.5]oct-4-ene is stirred in tert-methyl ether at room temperature to obtain spiro [2.5]oct-5-one. Finally, in the presence of alkali and ethanol, spiro [2.5]oct-5-one reacts with p-tosyl isonitrile at 50 DEG C by taking dimethoxyethane as a solvent to obtain spirao [2.5]oct-5-nitrile. Reflux hydrolysis is performed in an alkaline condition to obtain spiro [2.5]octane-5-carboxylic acid .Molecular Structure Analysis
Spiro[2.5]octane-5-carboxylic acid is defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Spiro[2.5]octane-5-carboxylic acid include methoxylation, cyclization, stirring in tert-methyl ether, reaction with p-tosyl isonitrile, and reflux hydrolysis .Wissenschaftliche Forschungsanwendungen
1. Cycloaddition Reactions and Organic Synthesis
Spiro[2.5]octane derivatives have been used extensively in cycloaddition reactions. Tsuno et al. (2006) explored the cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 2‐aryl‐substituted 1,5,7‐trioxaspiro[2.5]octane‐4,8‐diones, leading to the formation of spiro compounds with β-lactam and 1,3-dioxolan-4-one structures (Tsuno, Kondo, & Sugiyama, 2006).
2. Synthesis of Glutamic Acid Analogues
Chernykh et al. (2014) synthesized stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, starting from 3-oxocyclobutanecarboxylic acid. This work highlights the use of spiro[2.5]octane derivatives in constructing complex molecular structures that are analogues of glutamic acid (Chernykh et al., 2014).
3. Mechanistic Studies in Enzymatic Oxidation
Spiro[2.5]octane derivatives have also been used to study the mechanisms of enzymatic reactions. Auclair et al. (2002) used spiro[2.5]octane as a probe to investigate the hydrocarbon hydroxylation mechanisms of mammalian and bacterial cytochrome P450 enzymes (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).
4. Development of Synthetic Methods
Jin et al. (2015) developed a general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. This method demonstrates the versatility of spiro[2.5]octane derivatives in organic synthesis (Jin et al., 2015).
Safety And Hazards
While specific safety and hazards information for Spiro[2.5]octane-5-carboxylic acid is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Spiro-type host materials with rigidified skeletons, such as Spiro[2.5]octane-5-carboxylic acid, are promising for obtaining high performance RGB-based phosphorescent organic light-emitting diodes (PHOLEDs) . The better device performance based on QAF-TRZ stems from its better hole transport capability, resulting in a superior charge recombination efficiency .
Eigenschaften
IUPAC Name |
spiro[2.5]octane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQTCPUNHQTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octane-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



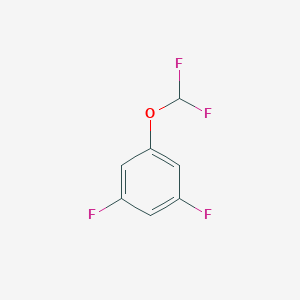
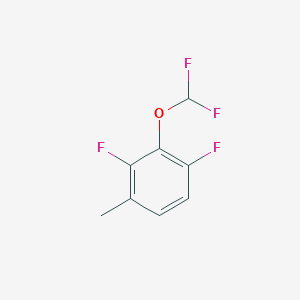
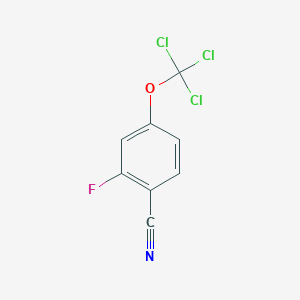
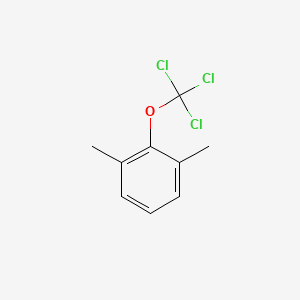
![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)
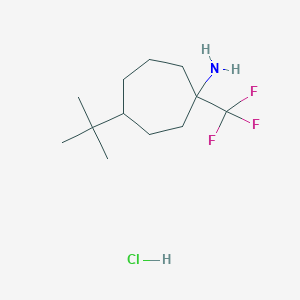


![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)
